molecular formula C11H15ClN2O B2612945 4-(Pyrrolidin-2-yl)benzamide hydrochloride CAS No. 1909320-10-0

4-(Pyrrolidin-2-yl)benzamide hydrochloride

Cat. No. B2612945
CAS RN: 1909320-10-0
M. Wt: 226.7
InChI Key: YFDAJPVYSWDBDG-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-2-yl)benzamide hydrochloride is a compound that contains a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s IUPAC name is 4-(pyrrolidin-2-yl)benzamide hydrochloride .


Molecular Structure Analysis

The molecular weight of 4-(Pyrrolidin-2-yl)benzamide hydrochloride is 226.71 . Its InChI code is 1S/C11H14N2O.ClH/c12-11(14)9-5-3-8(4-6-9)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H2,12,14);1H .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring is a versatile scaffold for creating biologically active compounds . It’s used by medicinal chemists to develop compounds for treating human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .

Anti-Tubercular Agents

Pyrrolidine derivatives have been used in the design and synthesis of potent anti-tubercular agents . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Detoxification and Clearance of Foreign Toxic Substances

Pyrrolidine derivatives have been studied for their potential in detoxification and clearance of foreign toxic substances from the body . For instance, bicyclic sulfonamide, a compound containing a pyrrolidine ring, showed excellent potency towards RORγt but had undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Antiviral Agents

While there’s limited information on “4-(Pyrrolidin-2-yl)benzamide hydrochloride” specifically, pyrrolidine derivatives have been used in the synthesis of antiviral agents . Further research could potentially reveal more about the antiviral properties of this specific compound.

Stereogenicity Studies

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . Researchers have highlighted how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Structural Diversity in Drug Design

Heteroatomic saturated ring systems like pyrrolidine allow a greater chance of generating structural diversity . This is particularly useful in drug design, where structural diversity can lead to a wide range of biological activities.

Mechanism of Action

While the specific mechanism of action for 4-(Pyrrolidin-2-yl)benzamide hydrochloride is not available, compounds with a pyrrolidine ring are known to have diverse biological profiles due to their different binding modes to enantioselective proteins .

Safety and Hazards

The safety information for 4-(Pyrrolidin-2-yl)benzamide hydrochloride indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The pyrrolidine ring, a key component of 4-(Pyrrolidin-2-yl)benzamide hydrochloride, is a versatile scaffold for novel biologically active compounds . Therefore, it is expected that this compound could be used as a starting point for the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-pyrrolidin-2-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-11(14)9-5-3-8(4-6-9)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H2,12,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDAJPVYSWDBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-2-yl)benzamide hydrochloride

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